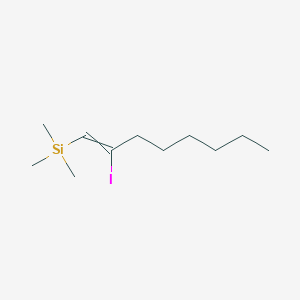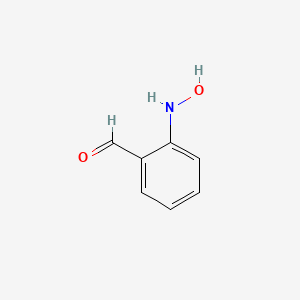
Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate is a chemical compound with the molecular formula C10H15NO7 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom This compound is known for its unique structural features, which include three ester groups and a ketone group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate typically involves the esterification of 4-oxopiperidine-1,2,2-tricarboxylic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process results in the formation of the trimethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products are substituted piperidine derivatives.
科学的研究の応用
Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in various biochemical processes. The ketone group may also play a role in its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
Trimethyl 1,3,5-benzenetricarboxylate: Another compound with three ester groups, but with a benzene ring instead of a piperidine ring.
Trimethyl orthoformate: Contains three ester groups attached to a central carbon atom.
Uniqueness
Trimethyl 4-oxopiperidine-1,2,2-tricarboxylate is unique due to its piperidine ring structure, which imparts different chemical and physical properties compared to similar compounds with aromatic or aliphatic backbones. This uniqueness makes it valuable in specific applications where the piperidine ring’s properties are advantageous.
特性
CAS番号 |
143424-80-0 |
|---|---|
分子式 |
C11H15NO7 |
分子量 |
273.24 g/mol |
IUPAC名 |
trimethyl 4-oxopiperidine-1,2,2-tricarboxylate |
InChI |
InChI=1S/C11H15NO7/c1-17-8(14)11(9(15)18-2)6-7(13)4-5-12(11)10(16)19-3/h4-6H2,1-3H3 |
InChIキー |
PCJVLZKHPINJBF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CC(=O)CCN1C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)





![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)

![2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine](/img/structure/B15162752.png)

![3,4-Dipropyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B15162767.png)
